Cas no 32998-25-7 (2-Chloro-3-methoxyquinoxaline)

2-Chloro-3-methoxyquinoxaline is a versatile heterocyclic compound with a molecular formula of C₉H₇ClN₂O. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro and methoxy substituents on the quinoxaline core enhance its reactivity, enabling efficient functionalization via nucleophilic substitution or cross-coupling reactions. Its stable crystalline form ensures ease of handling and storage. This compound is valued for its role in constructing complex molecular architectures, including biologically active compounds. High purity grades are available to meet stringent research and industrial requirements, making it a reliable choice for synthetic applications.
2-Chloro-3-methoxyquinoxaline structure
2-Chloro-3-methoxyquinoxaline structure
Product Name:2-Chloro-3-methoxyquinoxaline
CAS No:32998-25-7
MF:C9H7ClN2O
MW:194.61768078804
MDL:MFCD07367979
CID:293950
PubChem ID:20227409
Update Time:2025-06-15

2-Chloro-3-methoxyquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-methoxyquinoxaline
    • Quinoxaline,2-chloro-3-methoxy-
    • 2-Chlor-3-methoxychinoxalin
    • 2-chloranyl-3-methoxy-quinoxaline
    • 2-Chloro-3-methoxy-quinoxaline
    • Quinoxaline,2-chloro-3-methoxy
    • DTXSID30603846
    • SCHEMBL2178510
    • MFCD07367979
    • J-018968
    • AKOS006287246
    • AM100667
    • FT-0639072
    • A821557
    • TTXKLKHPMYZIAE-UHFFFAOYSA-N
    • Quinoxaline, 2-chloro-3-methoxy-
    • AB31541
    • FS-3244
    • AC-14398
    • 32998-25-7
    • DB-027922
    • MDL: MFCD07367979
    • Inchi: 1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3
    • InChI Key: TTXKLKHPMYZIAE-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=C2C=CC=CC2=N1)OC

Computed Properties

  • Exact Mass: 194.02500
  • Monoisotopic Mass: 194.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • Density: 1.333
  • Melting Point: 71-75 ºC
  • Boiling Point: 271 ºC
  • Flash Point: 118 ºC
  • PSA: 35.01000
  • LogP: 2.29180

2-Chloro-3-methoxyquinoxaline Security Information

2-Chloro-3-methoxyquinoxaline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-3-methoxyquinoxaline Suppliers

Amadis Chemical Company Limited
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(CAS:32998-25-7)2-Chloro-3-methoxyquinoxaline
Order Number:A821557
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):162.0
Email:sales@amadischem.com

2-Chloro-3-methoxyquinoxaline Related Literature

Additional information on 2-Chloro-3-methoxyquinoxaline

Recent Advances in the Study of 2-Chloro-3-methoxyquinoxaline (CAS: 32998-25-7) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Chloro-3-methoxyquinoxaline (CAS: 32998-25-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The quinoxaline scaffold is known for its broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, making it a valuable building block in pharmaceutical development.

Recent studies have explored novel synthetic routes to 2-Chloro-3-methoxyquinoxaline, optimizing yield and purity for industrial-scale production. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis method using 3-methoxyquinoxalin-2(1H)-one as a precursor, achieving a yield of over 85%. This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for broader application in drug development pipelines.

In the realm of biological activity, 2-Chloro-3-methoxyquinoxaline has shown promising results as a kinase inhibitor. Research from the University of Cambridge (2024) identified its potent inhibitory effects on specific tyrosine kinases involved in cancer cell proliferation. Molecular docking studies revealed that the chloro and methoxy substituents play critical roles in binding affinity, suggesting opportunities for further structural optimization to enhance selectivity and reduce off-target effects.

The compound's antimicrobial potential has also been a focus of recent investigations. A multi-center study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of 2-Chloro-3-methoxyquinoxaline exhibited significant activity against drug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. These findings highlight its potential as a lead compound for developing new antibiotics to address the growing threat of antimicrobial resistance.

From a pharmaceutical development perspective, the pharmacokinetic properties of 2-Chloro-3-methoxyquinoxaline have been characterized in preclinical studies. Data presented at the 2024 American Chemical Society National Meeting indicated favorable metabolic stability and oral bioavailability in rodent models, supporting its progression to further development stages. However, researchers noted the need for additional toxicology studies to fully assess its safety profile.

Looking forward, the unique chemical properties of 2-Chloro-3-methoxyquinoxaline continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use as a fluorescent probe for biological imaging. These emerging applications demonstrate the compound's versatility beyond traditional drug discovery paradigms.

In conclusion, 2-Chloro-3-methoxyquinoxaline (CAS: 32998-25-7) represents a promising scaffold with diverse applications in chemical biology and pharmaceutical research. Recent advances in synthesis methodology, coupled with growing understanding of its biological activities, position this compound as a valuable tool for drug discovery and development. Continued research efforts will likely uncover additional therapeutic potentials and practical applications for this versatile molecule.

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Amadis Chemical Company Limited
(CAS:32998-25-7)2-Chloro-3-methoxyquinoxaline
A821557
Purity:99%
Quantity:1.0g
Price ($):162.0
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